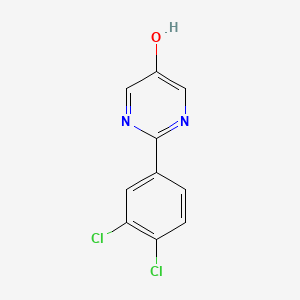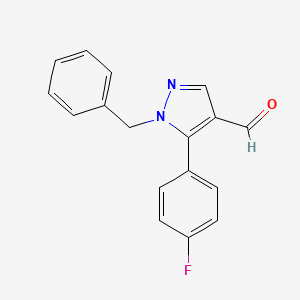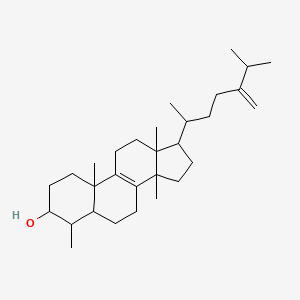
4,14-Dimethylergosta-8,24(28)-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Obtusifoliol is a metabolic intermediate of sterols produced by certain fungi. It is a key compound in the biosynthesis of sterols and can be converted to delta8,14-sterol by the enzyme ERG11 (CYP51F1) . This compound plays a significant role in the sterol biosynthesis pathway, which is crucial for the formation of cell membranes and other essential biological functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The chemical synthesis of obtusifoliol involves a multi-step process starting from commercially available lanosterol. The synthesis is achieved in ten steps with an overall yield of 1.3% . The intermediates formed during this pathway provide a basis for further derivatization of the sterol skeleton, which is essential for studying CYP51 inhibition and overcoming azole resistance in pathogens .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of obtusifoliol. Most of the synthesis is carried out in research laboratories for scientific studies and applications.
Analyse Des Réactions Chimiques
Types of Reactions: Obtusifoliol undergoes several types of chemical reactions, including:
Oxidation: Obtusifoliol can be oxidized to form various oxidized sterol derivatives.
Reduction: Reduction reactions can modify the sterol structure, leading to different sterol intermediates.
Substitution: Substitution reactions can introduce different functional groups into the sterol skeleton.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various sterol derivatives that are crucial for studying sterol biosynthesis and its inhibition .
Applications De Recherche Scientifique
Obtusifoliol has several scientific research applications, including:
Mécanisme D'action
Obtusifoliol exerts its effects by acting as a substrate for sterol 14α-demethylase (CYP51). This enzyme catalyzes the demethylation of obtusifoliol, leading to the formation of delta8,14-sterol . The molecular targets involved in this pathway include the sterol 14α-demethylase enzyme and other enzymes in the sterol biosynthesis pathway. The inhibition of CYP51 by obtusifoliol and its derivatives is a key mechanism for developing antifungal agents .
Comparaison Avec Des Composés Similaires
Obtusifoliol is unique compared to other sterol intermediates due to its specific role in the sterol biosynthesis pathway. Similar compounds include:
Ergosterol: A sterol found in fungi that is structurally similar to cholesterol in animals.
Cholesterol: A sterol found in animal cell membranes that is essential for maintaining membrane fluidity and integrity.
Obtusifoliol’s uniqueness lies in its specific interaction with sterol 14α-demethylase and its role as a metabolic intermediate in the biosynthesis of sterols .
Propriétés
IUPAC Name |
4,10,13,14-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)20(3)9-10-21(4)23-13-17-30(8)26-12-11-24-22(5)27(31)15-16-28(24,6)25(26)14-18-29(23,30)7/h19,21-24,27,31H,3,9-18H2,1-2,4-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNYKQIDRZNIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(=C)C(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864720 |
Source


|
| Record name | 4,14-Dimethylergosta-8,24(28)-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2',7'-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12082495.png)
![2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B12082502.png)
![Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester](/img/structure/B12082510.png)
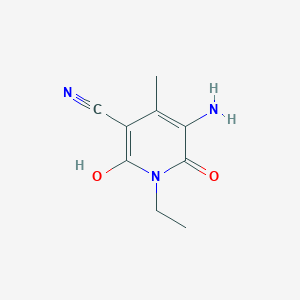
![[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12082536.png)

![1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12082556.png)

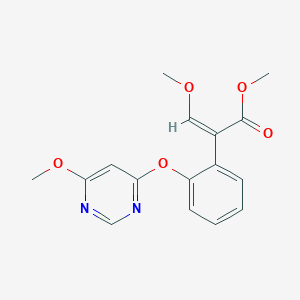
![Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-](/img/structure/B12082592.png)

![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)
